3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole
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Overview
Description
“3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole” is a chemical compound with the CAS Number: 561012-67-7 . It has a molecular weight of 296.33 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole . The InChI code is 1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)16(11-19(20)21)15-10-18-17-8-3-2-7-14(15)17/h2-10,16,18H,11H2,1H3 . The InChI key is MXUILFQSBWQEFA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole” is a powder . It is stored at room temperature .Scientific Research Applications
- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Given the global health burden of tuberculosis, evaluating the compound’s antitubercular potential is crucial. Indole derivatives have been explored in this context .
Antiviral Activity
Antitubercular Activity
Safety and Hazards
The safety information for “3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
properties
IUPAC Name |
3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)16(11-19(20)21)15-10-18-17-8-3-2-7-14(15)17/h2-10,16,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUILFQSBWQEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole |
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